molecular formula C21H21N3O4 B116271 Angiotensin I-Converting Enzyme (ACE) Inactivator CAS No. 144085-32-5

Angiotensin I-Converting Enzyme (ACE) Inactivator

カタログ番号: B116271
CAS番号: 144085-32-5
分子量: 379.4 g/mol
InChIキー: FPAPTZAOPMWDRV-ROUUACIJSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Angiotensin I-Converting Enzyme (ACE) Inactivators are a class of compounds that selectively inhibit the activity of ACE, a zinc- and chloride-dependent metallopeptidase that is a central component of the Renin-Angiotensin-Aldosterone System (RAAS) . By blocking the conversion of Angiotensin I to the potent vasoconstrictor Angiotensin II, these inactivators lead to vasodilation and reduced blood pressure . Concurrently, they prevent the degradation of vasodilatory peptides like bradykinin, further contributing to their hypotensive effects . This dual mechanism makes ACE Inactivators invaluable research tools for studying hypertension, heart failure, diabetic nephropathy, and post-myocardial infarction remodeling . Beyond cardiovascular and renal research, emerging studies highlight a non-canonical role of ACE in degrading endogenous opioid peptides, such as Met-enkephalin-Arg-Phe (MERF) . Investigating ACE Inactivators can therefore augment endogenous opioid signaling, providing a novel avenue for pain management research . Furthermore, domain-selective ACE Inactivators that target either the N- or C-domain of somatic ACE offer refined tools to dissect distinct physiological pathways and mitigate side effects associated with broad ACE inhibition, such as a persistent dry cough . This product is intended for use in fundamental biochemical, pharmacological, and cellular research. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

特性

IUPAC Name

(2S)-2-[[(2S)-2-[(2-cyanoacetyl)amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c22-12-11-19(25)23-17(13-15-7-3-1-4-8-15)20(26)24-18(21(27)28)14-16-9-5-2-6-10-16/h1-10,17-18H,11,13-14H2,(H,23,25)(H,24,26)(H,27,28)/t17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPAPTZAOPMWDRV-ROUUACIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生化学分析

Molecular Mechanism

The Angiotensin I-Converting Enzyme Inactivator exerts its effects at the molecular level through several mechanisms. It binds to the ACE, inhibiting its activity. This binding interaction involves the formation of hydrogen bonds and interactions with a zinc ion, which is a crucial cofactor in the catalytic mechanism of ACE.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of the Angiotensin I-Converting Enzyme Inactivator can change over time. It has been observed that the ACE inhibitory activity of certain peptides can remain stable under different pH and temperature conditions.

Transport and Distribution

The Angiotensin I-Converting Enzyme Inactivator can be transported by peptide transporter PepT1 and passive-mediated mode. This allows it to be distributed within cells and tissues, where it can exert its effects.

生物活性

Angiotensin I-Converting Enzyme (ACE) inhibitors are a class of medications widely utilized for the management of hypertension and heart failure. They function primarily by inhibiting the activity of ACE, an enzyme responsible for converting angiotensin I to angiotensin II, a potent vasoconstrictor. This article delves into the biological activity of ACE inactivators, highlighting their mechanisms, efficacy, and implications in clinical settings.

ACE plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure and fluid balance. By inhibiting ACE, these compounds reduce the production of angiotensin II, leading to vasodilation and decreased blood pressure. Additionally, ACE inhibitors prevent the breakdown of bradykinin, a peptide that promotes vasodilation, further enhancing their antihypertensive effects.

Efficacy and IC50 Values

The efficacy of various ACE inhibitors can be quantified using the half-maximal inhibitory concentration (IC50), which indicates the concentration required to inhibit 50% of enzyme activity. Research has demonstrated varying IC50 values for different peptides and compounds:

Compound/PeptideIC50 Value (μM)
LLY (Tripeptide)44.16 ± 2.45
QEPVLGPVR (Nonapeptide)18.72 ± 0.78
GVP-10 (Peptide from mussel)0.007
GVP-70.024
GVP-40.067
GVP-20.162

These values indicate that smaller peptides often exhibit more potent ACE inhibitory activity compared to larger ones .

Case Studies and Research Findings

  • Flavonoids as ACE Inhibitors : A study investigated the ACE inhibitory activity of various flavonoids, revealing that luteolin exhibited the highest activity with an IC50 value significantly lower than other tested compounds . This highlights the potential for natural products in developing new antihypertensive therapies.
  • Peptide Hydrolysates : Research on peptide hydrolysates from marine sources demonstrated that certain peptides possess strong ACE inhibitory properties, with GVP-10 showing an IC50 value as low as 0.007 μM, indicating its potential for therapeutic use .
  • Genetic Factors Influencing Efficacy : A population-based study explored genetic variations affecting response to ACE inhibitors among hypertensive patients. The findings suggest that specific single nucleotide polymorphisms (SNPs) can influence drug efficacy and patient outcomes .

Structural Insights

Molecular docking studies have provided insights into how ACE inhibitors interact with the enzyme at a molecular level. For instance, LLY was shown to form multiple hydrogen bonds with ACE, indicating a non-competitive inhibition mechanism . Understanding these interactions is crucial for designing more effective ACE inhibitors.

類似化合物との比較

Comparison with Similar Compounds

ACE inactivators exhibit structural and functional diversity. Below is a detailed comparison based on origin, potency, mechanism, and clinical relevance:

Marine-Derived ACE Inactivators

  • Fucus spiralis Protein Hydrolysates: Exhibited ACE inhibitory activity (IC₅₀: 0.42 mg/mL) due to high phenolic content and hydrophobic amino acids (e.g., leucine, valine) .
  • Fermented Anchovy Peptides: Four novel peptides (e.g., Gly-Val-Trp) showed ACE inhibition (IC₅₀: 12.5 µM) with salt concentration (25%) enhancing activity during fermentation .
  • Ecklonia cava Phlorotannins: Phlorotannins demonstrated non-competitive inhibition (IC₅₀: 12.3 µM) by binding to ACE’s catalytic site .

Plant- and Microbial-Derived ACE Inactivators

  • Wakame (Undaria pinnatifida) Peptides : IC₅₀ of 4.2 µM in vitro and reduced systolic blood pressure by 30 mmHg in hypertensive rats .
  • Yeast Hexapeptide (TPTQQS): Non-competitive inhibition (IC₅₀: 15.3 µM) via hydrogen bonding and hydrophobic interactions with ACE’s active site .

Comparative Analysis (Table 1)

Compound Type Example IC₅₀ Mechanism Clinical Advantages Limitations
Marine Peptides Fucus spiralis 0.42 mg/mL Competitive inhibition Antioxidant synergy Low bioavailability
Fermented Fish Peptides Anchovy Gly-Val-Trp 12.5 µM Mixed inhibition Salt-stable High salt content risks
Synthetic Drugs Captopril 0.001 µM Zinc chelation Rapid action Side effects (e.g., cough)
Plant Peptides Wakame peptides 4.2 µM Non-competitive Dual antihypertensive/antioxidant Thermal instability

Research Findings and Mechanistic Insights

  • Domain-Specific Inhibition: Synthetic inhibitors (e.g., lisinopril) target ACE’s C-domain, while marine peptides often bind both N- and C-domains .
  • Genetic Polymorphism Impact : The ACE insertion/deletion (I/D) polymorphism affects plasma ACE levels, influencing drug efficacy. The D allele correlates with higher ACE activity and reduced inhibitor response .
  • In Vivo Efficacy : Bovine casein-derived ACE inhibitory peptides reduced systolic blood pressure in spontaneously hypertensive rats (SHR) by 25–30 mmHg and improved renal biomarkers .

Q & A

Q. What barriers exist in translating ACE-inhibitory peptides from preclinical models to clinical trials?

  • Methodological Answer : Peptides face bioavailability challenges due to gastrointestinal degradation. Use nanoencapsulation (e.g., chitosan nanoparticles) or fusion with carrier proteins (e.g., albumin) to enhance stability. Conduct phase I trials with pharmacokinetic profiling of ACE activity in plasma and urine .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。